[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
CAS No.: 591249-50-2
Cat. No.: VC7983701
Molecular Formula: C11H17BO5
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid - 591249-50-2](/images/structure/VC7983701.png)
Specification
CAS No. | 591249-50-2 |
---|---|
Molecular Formula | C11H17BO5 |
Molecular Weight | 240.06 g/mol |
IUPAC Name | [4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid |
Standard InChI | InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 |
Standard InChI Key | BCMKFWFNEMRLOO-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1OC)COCC)OC)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1OC)COCC)OC)(O)O |
Introduction
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid, with the CAS number 591249-50-2, is a boronic acid derivative that has gained attention in organic synthesis due to its unique structural features and potential applications. This compound is characterized by its molecular formula C11H17BO5 and a molecular weight of 240.06100 g/mol .
Applications
While specific applications of [4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid are not extensively detailed, boronic acids in general are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in creating complex organic structures .
Research Findings
Research on boronic acids, including derivatives like [4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid, often focuses on their utility in cross-coupling reactions and their potential in pharmaceutical development. For instance, boronic acids are used in the synthesis of biaryl compounds, which are important in agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Other boronic acids, such as 4-methoxy-2,6-dimethylphenylboronic acid and 2,6-dimethoxyphenylboronic acid, are well-documented for their roles in organic synthesis and pharmaceutical development. These compounds are used in Suzuki-Miyaura reactions and contribute to the development of boron-containing pharmaceuticals .
Future Perspectives
The future of [4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid likely involves further exploration of its potential in organic synthesis and drug discovery. As research continues to uncover new applications for boronic acids, this compound may find use in creating novel therapeutic agents or advanced materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume